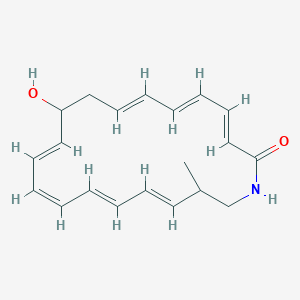

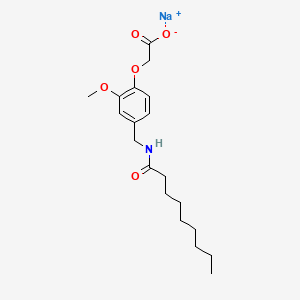

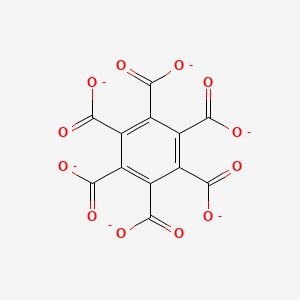

![molecular formula C65H93N16O13S2Tc B1260281 6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+)](/img/structure/B1260281.png)

6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) is a radiopharmaceutical compound used primarily in diagnostic imaging. It is a sterile, aqueous solution suitable for intravenous injection, containing technetium-99m in the form of a depreotide complex. This compound is utilized in nuclear medicine for imaging purposes due to its favorable nuclear properties, including a half-life of approximately 6 hours, which makes it ideal for diagnostic procedures .

Méthodes De Préparation

6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) is prepared using a kit that includes a lyophilized mixture of depreotide, sodium glucoheptonate dihydrate, stannous chloride dihydrate, edetate disodium dihydrate, and sodium iodide. The preparation involves adding sterile, non-pyrogenic sodium pertechnetate Tc 99m injection in 0.9% sodium chloride solution to the vial containing the lyophilized mixture. This results in the formation of the technetium Tc 99m depreotide complex .

Analyse Des Réactions Chimiques

Technetium-99m can undergo various chemical reactions due to its multiple oxidation states. The compound can participate in coordination chemistry, forming complexes with different ligands. Common reactions include:

Oxidation and Reduction: Technetium-99m can exist in multiple oxidation states, allowing it to undergo redox reactions.

Substitution Reactions: Ligands in the technetium complex can be substituted with other ligands under specific conditions.

Complexation: Technetium-99m forms stable complexes with various chelating agents, which are crucial for its use in radiopharmaceuticals

Applications De Recherche Scientifique

6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) is extensively used in medical imaging, particularly in single photon emission computed tomography (SPECT). Its applications include:

Oncology: Used for imaging tumors and metastases, particularly in lung cancer.

Cardiology: Employed in myocardial perfusion imaging to assess blood flow to the heart.

Neurology: Utilized in brain imaging to diagnose conditions such as Alzheimer’s disease.

Bone Scans: Helps in detecting bone abnormalities and metastases

Mécanisme D'action

6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) works by binding to somatostatin receptors, which are overexpressed in certain types of tumors. Upon intravenous injection, the compound localizes to tissues with high somatostatin receptor density. The technetium-99m emits gamma rays, which are detected by imaging equipment, allowing for the visualization of the target tissues .

Comparaison Avec Des Composés Similaires

6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) is unique due to its specific binding to somatostatin receptors. Similar compounds include:

Technetium Tc 99m sestamibi: Used for myocardial perfusion imaging and breast tumor imaging.

Technetium Tc 99m medronate: Commonly used in bone scans.

Technetium Tc 99m mebrofenin: Utilized for hepatobiliary imaging

6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) stands out due to its high affinity for somatostatin receptors, making it particularly useful in oncology for imaging neuroendocrine tumors.

Propriétés

Formule moléculaire |

C65H93N16O13S2Tc |

|---|---|

Poids moléculaire |

1469.6 g/mol |

Nom IUPAC |

6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]-1-oxidopropylidene]amino]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxo-3-sulfidopropan-2-yl]hexanimidate;oxo(99Tc)technetium-99(3+) |

InChI |

InChI=1S/C65H96N16O12S2.O.Tc/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68;;/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87);;/q;;+3/p-3/i;;1+1 |

Clé InChI |

TXCSGZPBPBSAAG-FCHARDOESA-K |

SMILES isomérique |

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=NC(CCCCN)C(=NC(C[S-])C(=O)NC(CCCCN)C(=O)N)[O-])[O-])N.O=[99Tc+3] |

SMILES canonique |

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=NC(CCCCN)C(=NC(C[S-])C(=O)NC(CCCCN)C(=O)N)[O-])[O-])N.O=[Tc+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

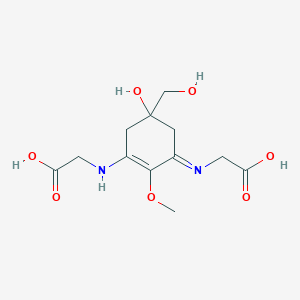

![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)

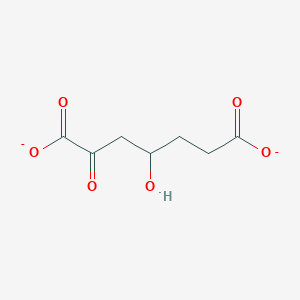

![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)

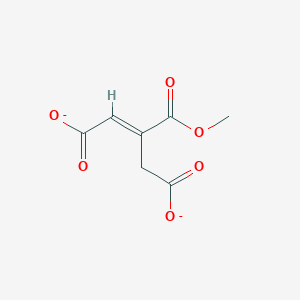

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260211.png)